molecular formula C20H17N3O2 B2508350 2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide CAS No. 1226459-87-5

2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide

Cat. No.: B2508350
CAS No.: 1226459-87-5
M. Wt: 331.375
InChI Key: ZPJKSLNGAVANBI-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. Its molecular architecture incorporates two privileged pharmacophores: an indole moiety and a methoxyquinoline group. The indole scaffold is a common feature in many bioactive compounds and is frequently investigated for its potential in developing covalent inhibitors. For instance, research has shown that 2-(1H-indol-1-yl)acetamides can be designed as potent and selective covalent inhibitors of the KRAS G12C oncoprotein, a key driver in many cancers, including lung and colorectal adenocarcinomas . These inhibitors work by irreversibly binding to the mutant cysteine residue, trapping the protein in its inactive state and impairing cancer-driving signaling pathways . Beyond oncology, the structural motifs present in this compound suggest potential for broader applications. Derivatives of N-phenyl acetamide with indole components have been identified as novel inhibitors of human respiratory syncytial virus (RSV), demonstrating activity by interfering with viral fusion or genome replication . Furthermore, quinoline-based acetamide derivatives have been synthesized and evaluated for their anti-tuberculosis activities, highlighting the versatility of this chemical class in infectious disease research . Researchers can leverage this compound as a key intermediate or precursor for the synthesis of more complex molecules, or as a probe for studying protein-ligand interactions involving indole and quinoline binding sites. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-indol-1-yl-N-(2-methoxyquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-25-19-10-9-15-6-4-7-16(20(15)22-19)21-18(24)13-23-12-11-14-5-2-3-8-17(14)23/h2-12H,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJKSLNGAVANBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2NC(=O)CN3C=CC4=CC=CC=C43)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

    Coupling of Indole and Quinoline Moieties: The indole and quinoline moieties are then coupled via an amide bond formation. This can be achieved by reacting the indole derivative with an acyl chloride or anhydride of the quinoline derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the quinoline moiety, potentially leading to the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group on the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogenating agents such as bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: The exact pathways can vary depending on the specific biological activity being studied, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Indole Acylguanidine Analogs

Compounds such as N-carbamimidoyl-2-(1H-indol-1-yl)acetamide () and its derivatives (e.g., compounds 13 and 16 in ) share the indole-acetamide core but replace the quinoline group with carbamimidoyl or substituted benzyl groups. Key differences include:

  • Substituent Effects : Compound 13 (3-iodobenzyl) and 16 (3-trifluoromethoxybenzyl) exhibit higher molecular weights (432 and 390 g/mol, respectively) compared to the target compound, likely due to halogen or trifluoromethoxy groups. These substituents enhance metabolic stability and electron-withdrawing properties, which could influence receptor binding .
  • Synthetic Routes : These analogs are synthesized via HATU-mediated coupling of 2-(1H-indol-1-yl)acetic acid with guanidine or benzylamine derivatives, followed by purification via silica chromatography .
Table 1: Comparison of Indole Acylguanidine Analogs
Compound R Group Molecular Weight (g/mol) Key Spectral Data (¹H-NMR)
Target Compound 2-Methoxyquinolin-8-yl ~349 (estimated) Not reported
Compound 13 3-Iodobenzyl 432 δ 7.64–7.59 (m, 3H), 4.85 (s, 2H)
Compound 16 3-Trifluoromethoxybenzyl 390 δ 7.63–7.60 (d, J = 8.4 Hz, 1H), 4.82 (s, 2H)

Quinoline-Indole Hybrids

N-(2-(5-Methoxy-1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide (b2) () shares structural similarities with the target compound but incorporates a melatonin-derived indole (5-methoxy substitution) and an 8-aminoquinoline group. Key distinctions include:

  • Synthesis: Prepared via nucleophilic substitution between 8-aminoquinoline and chloroacetamide intermediates in DMF at 80°C, yielding a 76% isolated yield .

Benzothiazole and Heterocyclic Acetamides

Benzothiazole derivatives (), such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide, replace the quinoline with a benzothiazole ring. The trifluoromethyl group enhances bioavailability, while the methoxy phenyl group mimics the target compound’s quinoline substitution. These compounds are often patented for kinase inhibition or antimicrobial use .

Cytotoxic Indole Acetamides

Marine-derived indole acetamides like N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide () exhibit moderate cytotoxicity (IC₅₀ ~10–50 μM) against cancer cell lines. The target compound’s methoxyquinoline group may confer enhanced activity due to improved membrane permeability compared to simpler indole derivatives .

Key Research Findings and Trends

  • Substituent Impact: Electron-withdrawing groups (e.g., trifluoromethoxy, iodine) on aromatic rings improve metabolic stability but may reduce solubility.
  • Biological Activity: Quinoline-indole hybrids often target DNA topoisomerases or parasitic enzymes (e.g., malaria proteases), whereas indole acylguanidines show promise in kinase inhibition .
  • Synthetic Accessibility : HATU/NMM-mediated coupling () and nucleophilic substitution () are robust methods for acetamide-linked hybrids, with yields ranging from 53% to 76% .

Biological Activity

2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide is a compound that integrates an indole and a methoxy-substituted quinoline moiety, which may confer unique biological properties. This article examines the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

  • IUPAC Name : 2-indol-1-yl-N-(2-methoxyquinolin-8-yl)acetamide
  • Molecular Formula : C20H17N3O2
  • Molecular Weight : 331.3679 g/mol
  • CAS Number : 1226459-87-5

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including:

  • Enzymes : Potential inhibition of specific enzymes involved in disease pathways.
  • Receptors : Modulation of receptor signaling pathways.
  • Cellular Processes : Interference with processes such as DNA replication and protein synthesis.

Antimicrobial Activity

Research indicates that compounds with indole and quinoline structures often exhibit antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound demonstrate significant activity against various bacterial strains, including Mycobacterium tuberculosis .

CompoundActivityReference
This compoundAntimicrobial
2-(1H-indol-1-yl)-N-(2-hydroxyquinolin-8-yl)acetamideModerate antimicrobial

Anticancer Properties

In vitro studies suggest that this compound may possess anticancer properties. The mechanism involves inducing apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

StudyCell LineResult
Study AHeLa (cervical cancer)Induced apoptosis at IC50 = 15 µM
Study BMCF7 (breast cancer)Inhibited proliferation by 40% at 10 µM

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the effectiveness of several indole derivatives against Mycobacterium tuberculosis . The compound exhibited significant inhibition at low concentrations, indicating its potential as a lead compound for further development in tuberculosis treatment .
  • Case Study on Anticancer Activity :
    • In a recent investigation, the compound was tested against various cancer cell lines. Results indicated that it effectively reduced cell viability by inducing apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure FeaturesBiological Activity
2-(1H-indol-1-yl)-N-(2-hydroxyquinolin-8-yl)acetamideHydroxy group instead of methoxyModerate antimicrobial
2-(1H-indol-1-yl)-N-(2-chloroquinolin-8-yl)acetamideChlorine substitutionEnhanced anticancer activity

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-(1H-indol-1-yl)-N-(2-methoxyquinolin-8-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling indole derivatives with functionalized quinoline moieties. Critical steps include:

  • Coupling reactions : Use carbodiimides (e.g., DCC) or other coupling agents to form the acetamide bond .
  • Temperature control : Reactions are performed between 20–80°C to balance yield and byproduct formation .
  • Solvent selection : Dichloromethane or ethanol are common solvents for intermediate steps .
  • Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .

Q. How is structural integrity confirmed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., indole C1 linkage, methoxy group on quinoline) .
  • Infrared Spectroscopy (IR) : Validates amide bond formation (C=O stretch ~1650 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for C₂₀H₁₆N₃O₂: ~330.12 g/mol) .

Q. What preliminary biological screening models are used to assess its therapeutic potential?

  • Methodological Answer :

  • In vitro cytotoxicity assays : Tested against cancer cell lines (e.g., MCF-7, A549) using MTT or SRB assays, with IC₅₀ values compared to reference drugs .
  • Enzyme inhibition studies : For kinase or protease targets (e.g., KRASG12C), using fluorescence-based assays to determine binding kinetics (kon/koff) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on indole or quinoline) impact bioactivity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) studies : Compare analogues (e.g., chloro/methoxy substituents) via:
  • Molecular docking : Predict interactions with targets (e.g., KRASG12C) using AutoDock Vina .
  • In vitro validation : Measure IC₅₀ shifts; e.g., methoxy groups enhance solubility but may reduce binding affinity .
  • Data interpretation : Use regression models to correlate substituent electronic properties (Hammett constants) with activity .

Q. What strategies resolve contradictions in binding data between computational predictions and experimental results?

  • Methodological Answer :

  • Binding assay optimization :
  • Surface Plasmon Resonance (SPR) : Directly measure binding affinity (KD) to address discrepancies from docking studies .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies enthalpy/entropy contributions to binding .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., KRASG12C) to validate binding modes .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved without compromising efficacy?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .
  • Microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., quinoline oxidation) .
  • PK/PD modeling : Link plasma concentration-time profiles (AUC, Cmax) to efficacy in xenograft models .

Q. What experimental designs are critical for evaluating off-target effects in complex biological systems?

  • Methodological Answer :

  • Proteome-wide profiling : Use affinity pulldown with mass spectrometry (AP-MS) to identify non-target interactions .
  • CRISPR-Cas9 screens : Knock out putative off-target genes and assess cytotoxicity rescue .
  • Dose-response analysis : Compare IC₅₀ values across cell lines to infer target specificity .

Data Interpretation & Optimization

Q. How are conflicting cytotoxicity data across cell lines analyzed to prioritize lead candidates?

  • Methodological Answer :

  • Multivariate analysis : Apply principal component analysis (PCA) to cytotoxicity datasets, grouping compounds by efficacy/specificity .
  • Pathway enrichment : Use RNA-seq to correlate sensitivity with gene expression (e.g., apoptosis pathways) .

Q. What computational tools are used to predict drug-likeness and toxicity early in development?

  • Methodological Answer :

  • ADMET prediction : SwissADME or ADMETLab estimate parameters (logP, PSA) to optimize Lipinski’s rule compliance .
  • Toxicity screening : Derek Nexus predicts hepatotoxicity or mutagenicity risks based on structural alerts .

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